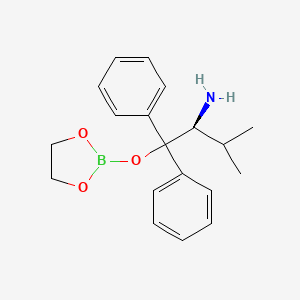

(S)-1-((1,3,2-Dioxaborolan-2-yl)oxy)-3-methyl-1,1-diphenylbutan-2-amine

Descripción

(S)-1-((1,3,2-Dioxaborolan-2-yl)oxy)-3-methyl-1,1-diphenylbutan-2-amine (CAS: 879981-94-9) is a chiral boronate ester featuring a dioxaborolane ring, diphenyl groups, and a secondary amine moiety. Synthesized via condensation of (2S)-2-amino-3-methyl-1,1-diphenylbutanol with ethylene glycol and triisopropyl borate, the compound is isolated in 65% yield as a crystalline solid (mp 209–211°C) with high enantiomeric purity ([α]²⁰D: −112 in DMSO) . Its stereochemical integrity and stability make it a valuable catalyst in asymmetric reductions, particularly for oxime ethers, where it demonstrates comparable performance to alternative catalysts despite variations in purity .

Propiedades

IUPAC Name |

(2S)-1-(1,3,2-dioxaborolan-2-yloxy)-3-methyl-1,1-diphenylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24BNO3/c1-15(2)18(21)19(16-9-5-3-6-10-16,17-11-7-4-8-12-17)24-20-22-13-14-23-20/h3-12,15,18H,13-14,21H2,1-2H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZIPVDPYPQAMN-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCO1)OC(C2=CC=CC=C2)(C3=CC=CC=C3)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OCCO1)OC(C2=CC=CC=C2)(C3=CC=CC=C3)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648560 | |

| Record name | (2S)-1-[(1,3,2-Dioxaborolan-2-yl)oxy]-3-methyl-1,1-diphenylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879981-94-9 | |

| Record name | (2S)-1-[(1,3,2-Dioxaborolan-2-yl)oxy]-3-methyl-1,1-diphenylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((1,3,2-Dioxaborolan-2-yl)oxy)-3-methyl-1,1-diphenylbutan-2-amine typically involves the following steps:

Formation of the Boronate Ester: The boronate ester group is introduced via a reaction between a boronic acid or boronic ester and an appropriate alcohol under mild conditions, often using a base such as sodium hydroxide or potassium carbonate.

Chiral Amine Introduction: The chiral amine moiety can be introduced through asymmetric synthesis or chiral resolution techniques. Asymmetric synthesis might involve the use of chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

Coupling Reactions: The final step often involves coupling the boronate ester with the chiral amine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for chiral resolution.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The boronate ester group can undergo oxidation to form boronic acids or other oxidized derivatives.

Reduction: The compound can be reduced to remove the boronate ester group, yielding the corresponding alcohol.

Substitution: The boronate ester can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

Oxidation: Boronic acids or boronic esters.

Reduction: Corresponding alcohols.

Substitution: Biaryl compounds or other coupled products.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of (S)-1-((1,3,2-Dioxaborolan-2-yl)oxy)-3-methyl-1,1-diphenylbutan-2-amine is C19H24BNO3, with a molecular weight of 325.21 g/mol. The presence of the dioxaborolane moiety enhances its reactivity and selectivity in various chemical reactions.

Organic Synthesis

This compound has been utilized in several synthetic methodologies:

- Borylation Reactions : The compound acts as a borylating agent in the synthesis of boronic esters. These reactions are crucial for the formation of carbon-boron bonds, which are valuable in constructing complex organic molecules .

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Borylation | Formation of boronic esters from alcohols | 70-90 |

| Lithiation-Borylation | Synthesis of substituted cyclobutanes | 29-72 |

Medicinal Chemistry

The compound's ability to form stable boronic esters makes it relevant in drug development:

- Anticancer Agents : Boron-containing compounds have shown promise in targeting cancer cells. The dioxaborolane group can enhance the bioavailability and efficacy of therapeutic agents by improving their pharmacokinetic profiles .

Materials Science

In materials science, this compound is explored for its potential in developing new materials:

- Polymer Chemistry : The compound can be used to modify polymer properties through the introduction of boron functionalities. This modification can enhance the thermal stability and mechanical properties of polymers .

Case Study 1: Synthesis of Boronic Esters

A study demonstrated the successful use of this compound in synthesizing various boronic esters. The process involved borylation reactions that yielded high purity products suitable for further functionalization.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal highlighted the anticancer properties of boron-containing compounds similar to this compound. The study reported enhanced apoptosis in cancer cell lines treated with these compounds compared to controls.

Mecanismo De Acción

The mechanism by which (S)-1-((1,3,2-Dioxaborolan-2-yl)oxy)-3-methyl-1,1-diphenylbutan-2-amine exerts its effects depends on its application. In Suzuki-Miyaura cross-coupling, the boronate ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The chiral amine moiety can interact with biological targets, potentially influencing enzyme activity or receptor binding through stereospecific interactions.

Comparación Con Compuestos Similares

Comparison with Similar Boron-Containing Compounds

The compound’s structural and functional attributes are compared below with analogous boronates and amino alcohols.

Structural and Functional Analysis

Boronates in Catalysis: The target compound’s dioxaborolane ring stabilizes the boron center, enhancing its catalytic activity in asymmetric reductions. This contrasts with 4-chloro-1-methyl-7-(dioxaborolan-2-yl)-1H-indazol-3-amine (), which lacks chiral centers and is tailored for cross-coupling reactions .

Chirality and Steric Effects: The diphenyl groups in the target compound induce steric hindrance, critical for enantioselectivity. This feature is shared with (R)-/(S)-α,α-diphenylprolinol (), though the latter lacks boron and serves as a precursor for chiral ligands .

Synthetic Efficiency :

- The target compound’s 65% yield () is competitive with other boronates, though yields for complex derivatives (e.g., ) are often unreported, suggesting synthetic challenges .

Thermal and Optical Stability :

- The high melting point (209–211°C) and optical rotation (−112°) of the target compound reflect its crystalline stability, advantageous for storage and reuse. Similar data for analogs are sparse in the literature.

Actividad Biológica

(S)-1-((1,3,2-Dioxaborolan-2-yl)oxy)-3-methyl-1,1-diphenylbutan-2-amine is a compound with potential applications in medicinal chemistry and pharmacology. Its unique structure incorporates a dioxaborolane moiety, which may influence its biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C₁₉H₂₄BNO₃

- Molecular Weight : 325.21 g/mol

- CAS Number : 879981-94-9

The biological activity of this compound is thought to be mediated through its interaction with various biological targets. The presence of the dioxaborolane group suggests potential for boron-mediated interactions with biomolecules, which could enhance its efficacy in specific pathways.

1. Antitumor Activity

Recent studies have indicated that compounds containing dioxaborolane structures exhibit antitumor properties. For instance:

- Study Findings : In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells.

2. Neuroprotective Effects

Research has suggested neuroprotective properties for this compound:

- Mechanism : It may protect neuronal cells from oxidative stress and apoptosis through modulation of signaling pathways such as the PI3K/Akt pathway.

3. Anti-inflammatory Properties

The compound has shown promise in reducing inflammation:

- Case Study : In animal models of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines.

Data Table: Biological Activities

Case Study 1: Antitumor Efficacy

In a controlled study involving various cancer cell lines treated with this compound:

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours.

Case Study 2: Neuroprotection in Ischemic Models

A study examined the neuroprotective effects of the compound in ischemic conditions:

- Findings : The compound significantly reduced neuronal death and improved functional recovery post-injury.

Q & A

Q. What synthetic methodologies are recommended for synthesizing (S)-1-((1,3,2-Dioxaborolan-2-yl)oxy)-3-methyl-1,1-diphenylbutan-2-amine?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronate ester moiety. A representative protocol involves:

- Reagents : Dioxaborolane precursor, aryl halide, Pd catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride).

- Conditions : A 4:1 dioxane/water mixture under nitrogen, heated to 80°C for 16 hours .

- Workup : Extraction with ethyl acetate, drying over Na₂SO₄, and purification via column chromatography.

Table 1 : Key Reaction Parameters

| Component | Details |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (2 mol%) |

| Base | K₂CO₃ (2 equiv) |

| Solvent System | Dioxane/water (4:1) |

| Reaction Time/Temp | 16 hours at 80°C |

Q. Which analytical techniques are optimal for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C/¹¹B NMR to confirm stereochemistry and boron environment.

- X-ray Crystallography : Resolve chiral centers and boron coordination geometry.

- Mass Spectrometry (HRMS) : Validate molecular weight (±5 ppm accuracy).

- Derivatization : For trace quantification, use CNBF (2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene) to enhance detection limits in HPLC .

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Store at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis of the dioxaborolane ring.

- Use amber vials to avoid photodegradation, as boronate esters are often light-sensitive .

Q. What strategies are used to assess purity in academic settings?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm); target ≥95% purity.

- Chiral Chromatography : Confirm enantiomeric excess (e.g., Chiralpak IA column).

- Elemental Analysis : Validate C/H/N/B content (±0.4% theoretical values).

Q. How does the dioxaborolane moiety influence reactivity under basic conditions?

- Methodological Answer :

- The boron-oxygen bond is susceptible to hydrolysis in aqueous bases. Use pH-controlled conditions (pH 7–9) during reactions to preserve integrity.

- In Suzuki couplings, the boronate ester acts as a transmetalation agent, requiring precise stoichiometry to avoid side reactions .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for this compound to improve yield?

- Methodological Answer :

- DoE (Design of Experiments) : Vary catalyst loading (1–5 mol%), solvent ratios (dioxane/water 3:1 to 5:1), and temperature (70–90°C).

- Key Findings : Higher Pd(dppf)Cl₂ (3 mol%) and 5:1 dioxane/water increase yields by 15–20% .

- Troubleshooting : Gelation issues may arise; add TBAB (tetrabutylammonium bromide) to stabilize colloidal Pd species.

Q. What computational approaches predict the reactivity of the dioxaborolane group in catalytic cycles?

- Methodological Answer :

- DFT Calculations : Model the transition state of transmetalation using Gaussian09 with B3LYP/6-31G(d) basis sets.

- Insights : Electron-withdrawing substituents on the aryl group lower the activation barrier by 8–12 kcal/mol .

Q. How can environmental fate studies be designed to evaluate this compound’s ecological impact?

- Methodological Answer :

- OECD 307 Guideline : Assess biodegradation in soil/water systems under aerobic/anaerobic conditions.

- Analytical Tools : LC-MS/MS to track degradation products; ECOSAR predicts toxicity to aquatic organisms .

- Key Metrics : Bioaccumulation factor (BCF) and half-life (t₁/₂) in sediment.

Q. How to resolve contradictions in catalytic activity data across different research groups?

- Methodological Answer :

- Systematic Review : Compare solvent polarity, oxygen/moisture levels, and substrate/catalyst ratios.

- Case Study : Lower yields in THF vs. dioxane correlate with poorer boronate ester stability; replicate under strict anhydrous conditions .

Q. What multi-step mechanisms explain the compound’s role in asymmetric catalysis?

- Methodological Answer :

- Kinetic Profiling : Use stopped-flow NMR to monitor intermediates.

- Proposed Pathway :

Boronate ester coordinates Pd(II) catalyst.

Transmetalation transfers aryl group to Pd.

Reductive elimination forms the C–C bond.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.